Ubiquinone 25
Description
Structure
2D Structure
Properties
CAS No. |
4370-61-0 |
|---|---|
Molecular Formula |
C34H50O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H50O4/c1-24(2)14-10-15-25(3)16-11-17-26(4)18-12-19-27(5)20-13-21-28(6)22-23-30-29(7)31(35)33(37-8)34(38-9)32(30)36/h14,16,18,20,22H,10-13,15,17,19,21,23H2,1-9H3/b25-16+,26-18+,27-20+,28-22+ |
InChI Key |
NYFAQDMDAFCWPU-UVCHAVPFSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Biosynthesis of Ubiquinone
Precursors and Early Pathway Steps
The initial stages of ubiquinone biosynthesis involve the generation of the two fundamental building blocks: the quinone ring precursor and the isoprenoid side chain. frontiersin.org
Quinone Ring Formation from Aromatic Amino Acids
The aromatic ring of ubiquinone is primarily derived from aromatic amino acids. In eukaryotes and some bacteria, the precursor is 4-hydroxybenzoic acid (4-HB), which is synthesized from tyrosine or phenylalanine. smpdb.cafrontiersin.orgbibliotekanauki.plnih.govoup.comcaldic.com In Escherichia coli and other Gram-negative bacteria, 4-HB can be derived directly from chorismate, an intermediate of the shikimate pathway. oup.comgenome.jpgenome.jp The shikimate pathway is a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. capes.gov.brnih.gov While tyrosine and phenylalanine serve as precursors in mammals, which lack the shikimate pathway, yeast can utilize either chorismate or tyrosine. oup.com Recent research has also identified para-aminobenzoic acid (pABA) as an alternate ring precursor in yeast and suggested that natural products like kaempferol (B1673270) can provide ring precursors in plants and mammals. nih.govnih.govplantae.org
Isoprenoid Side Chain Elongation Pathways
The polyisoprenoid side chain of ubiquinone is assembled from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgoup.com These universal five-carbon (C5) isoprene (B109036) precursors are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (also known as the non-mevalonate pathway). frontiersin.orgoup.com Eukaryotic microorganisms typically utilize the MVA pathway, which starts from acetyl-CoA, while bacteria generally employ the MEP pathway, utilizing glyceraldehyde 3-phosphate and pyruvate. frontiersin.orgoup.com However, exceptions exist, with some eukaryotic microbes possessing the MEP pathway and certain bacteria containing the MVA pathway, potentially due to horizontal gene transfer. oup.com
The C5 units (IPP and DMAPP) are then sequentially condensed in head-to-tail fashion by a group of enzymes called polyprenyl diphosphate synthases (PPSs), also known as prenyltransferases or isoprenyl diphosphate synthases. frontiersin.org These enzymes catalyze the formation of longer chain polyprenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), geranylgeranyl diphosphate (GGPP, C20), solanesyl diphosphate (SPP, C45), and decaprenyl diphosphate (DPP, C50). frontiersin.org The specific PPS enzyme present in an organism determines the characteristic length of the isoprenoid side chain in its ubiquinone. oup.com
Prenylation and Condensation of Quinone Ring and Isoprenoid Side Chain
A pivotal step in ubiquinone biosynthesis is the condensation of the aromatic ring precursor (4-HB) with the completed polyprenyl diphosphate side chain. frontiersin.orgbibliotekanauki.plnih.gov
Specificity of Prenyltransferases and Determination of Isoprenoid Chain Length
This condensation is catalyzed by a class of membrane-bound enzymes known as para-hydroxybenzoate polyprenyltransferases (PPTs). smpdb.cabibliotekanauki.plnih.govoup.comebi.ac.uk These enzymes, belonging to the UbiA superfamily, are crucial for attaching the hydrophobic isoprenoid chain to the hydrophilic aromatic ring precursor. nih.gov The specificity of the PPT for a particular length of polyprenyl diphosphate is a key determinant of the final isoprenoid chain length in ubiquinone. oup.com While some PPTs exhibit broad substrate specificity for prenyl diphosphates of different chain lengths, they typically show high specificity for the aromatic substrate, 4-HB. frontiersin.orgoup.com
For instance, E. coli primarily produces UQ-8 (C40 side chain), determined by its octaprenyl diphosphate synthase (IspB), while Saccharomyces cerevisiae synthesizes UQ-6 (C30 side chain), governed by its hexaprenyl diphosphate synthase (Coq1p). asm.orgoup.comnih.gov Humans predominantly synthesize UQ-10 (C50 side chain). asm.org The length of the side chain in ubiquinone can vary from 6 to 10 isoprene units depending on the organism. bibliotekanauki.plnih.gov The specific prenyltransferase responsible for generating the C25 (five isoprene units) side chain for Ubiquinone 25 would be a pentaprenyl diphosphate synthase. While the search results primarily detail synthases for C30, C40, C45, and C50 chains, the principle of a specific prenyl diphosphate synthase determining the chain length applies.
Genetic Regulation of Prenyltransferase Enzymes
The genes encoding polyprenyl diphosphate synthases and para-hydroxybenzoate polyprenyltransferases have been identified and cloned in various organisms. bibliotekanauki.plnih.gov In E. coli, the gene ubiA encodes the PPT, while ispB encodes the octaprenyl diphosphate synthase. bibliotekanauki.ploup.comnih.govebi.ac.uk In S. cerevisiae, COQ2 encodes the PPT and COQ1 encodes the hexaprenyl diphosphate synthase. tandfonline.comsmpdb.cabibliotekanauki.plnih.govoup.com Human homologs of these genes, such as COQ2 and the genes encoding the subunits of decaprenyl diphosphate synthase (PDSS1 and PDSS2), have also been identified and studied. tandfonline.comnih.gov The expression and activity of these prenyltransferases are subject to genetic regulation, although the precise mechanisms are not fully understood in all organisms. bibliotekanauki.pl Mutations in these genes can lead to deficiencies in ubiquinone biosynthesis. tandfonline.comnih.gov
Post-Prenylation Modifications and Maturation of the Ubiquinone Molecule
Following the condensation of the prenyl side chain with 4-HB, the resulting molecule undergoes a series of modifications to become mature ubiquinone. frontiersin.orgbibliotekanauki.pl These modifications typically involve hydroxylations, methylations, and decarboxylation of the aromatic ring. frontiersin.orgbibliotekanauki.plnih.gov The order of these reactions can differ between prokaryotic and eukaryotic organisms. oup.comgenome.jpgenome.jp
In E. coli, after prenylation by UbiA, the intermediate undergoes decarboxylation catalyzed by UbiD and UbiX, followed by hydroxylations and methylations involving enzymes like UbiB, UbiE, UbiF, UbiG, UbiH, UbiI, UbiJ, and UbiK. nih.govnih.govasm.orgoup.comunam.mxnih.gov UbiX is a flavin prenyltransferase that produces a cofactor required for UbiD's decarboxylase activity. frontiersin.orgunam.mxnih.govwikipedia.org
In S. cerevisiae, the prenylated intermediate undergoes a different sequence of modifications involving enzymes encoded by COQ genes, including hydroxylation by Coq6p and Coq7p, methylation by Coq3p and Coq5p, and decarboxylation. tandfonline.comsmpdb.canih.govnih.govreactome.org Several COQ proteins, such as Coq4p, Coq8p (ABC1 homolog), and Coq9p, are also required for efficient ubiquinone biosynthesis, although their precise enzymatic functions are not always fully characterized; some may be involved in complex assembly or substrate channeling. tandfonline.comnih.govnih.govnih.gov
Recent studies have also revealed the existence of oxygen-independent ubiquinone biosynthetic pathways in some bacteria, utilizing different enzymes for hydroxylation under anaerobic conditions compared to the oxygen-dependent pathway. asm.orgpnas.org These findings highlight the diversity and complexity of the final maturation steps in different biological contexts.
The mature ubiquinone molecule, with its specific isoprenoid chain length (such as five units for this compound), is then ready to function in electron transport and other cellular processes.
Regulatory Mechanisms Governing Ubiquinone Biosynthesis Pathways
The biosynthesis of ubiquinone is tightly regulated to meet cellular demands for respiration and other functions ontosight.airesearchgate.netnumberanalytics.com. Regulation occurs at multiple levels, ensuring appropriate levels of ubiquinone are maintained under varying physiological and environmental conditions.
Transcriptional and Post-Transcriptional Control
Transcriptional regulation plays a significant role in controlling the expression of genes encoding the enzymes involved in ubiquinone biosynthesis researchgate.netnumberanalytics.com. Studies, particularly in Saccharomyces cerevisiae (yeast), have shown that the expression of COQ genes, which are involved in ubiquinone synthesis, can be upregulated in response to alterations in carbon source or nutrient availability researchgate.net. Oxidative stress can also specifically modify the expression of certain COQ genes through stress transcription factors researchgate.net.
In bacteria like Escherichia coli, the expression of genes involved in the oxygen-independent ubiquinone biosynthesis pathway, such as ubiT, ubiU, and ubiV, is under the control of the oxygen-sensing transcriptional regulator Fnr asm.org. This highlights how gene expression is modulated to adapt ubiquinone synthesis to different oxygen levels asm.org.
Post-transcriptional control mechanisms, although less extensively characterized than transcriptional regulation, are also likely to contribute to the fine-tuning of ubiquinone biosynthesis. These could involve mRNA stability, translation efficiency, and post-translational modifications of the biosynthetic enzymes researchgate.netontosight.ai. Protein import into mitochondria and the assembly of the multi-enzymatic complex involved in ubiquinone synthesis in eukaryotes are also considered regulatory points researchgate.net.
Allosteric Regulation and Feedback Inhibition
The activity of ubiquinone biosynthetic enzymes can be subject to allosteric regulation, where molecules bind to a site other than the active site, affecting enzyme activity. While specific examples of allosteric regulation of ubiquinone enzymes are still being elucidated, the organization of these enzymes into multi-protein complexes or "metabolons" is suggested to enhance efficiency and potentially facilitate allosteric control and substrate channeling ontosight.aicollege-de-france.fr.
Feedback inhibition, where the end product of a pathway inhibits an earlier enzyme, is another common regulatory mechanism in metabolic pathways ontosight.ai. There is evidence suggesting that high concentrations of specific ubiquinone homologs can inhibit the incorporation of 4-hydroxybenzoate (B8730719) into that homolog asm.org. This indicates a potential negative feedback loop where the end product, ubiquinone, can regulate its own synthesis asm.orgresearchgate.net. For instance, studies on Pneumocystis carinii have shown that the incorporation of 4-HB into ubiquinone can be affected by agents that influence the ubiquinone pool, consistent with negative product feedback inhibition asm.orgresearchgate.net.
Oxygen-Dependent and Oxygen-Independent Biosynthesis Pathways in Different Organisms
Ubiquinone biosynthesis was historically considered an exclusively aerobic process due to the requirement of oxygen for several hydroxylation steps asm.organr.frnih.govnih.gov. However, recent research has revealed the existence of oxygen-independent ubiquinone biosynthesis pathways, particularly in bacteria asm.orgasm.organr.frnih.govnih.govresearchgate.netasm.orgpnas.orgresearchgate.netnih.govanr.fr. This highlights the metabolic flexibility of many organisms, especially facultative anaerobes, in synthesizing this essential molecule across a range of oxygen concentrations asm.orgasm.orgnih.govnih.govresearchgate.netasm.org.
In the well-characterized oxygen-dependent pathway, typically found in eukaryotes and many bacteria, three hydroxylation reactions on the aromatic ring utilize molecular oxygen as a substrate asm.orgnih.govpnas.orgresearchgate.netoup.com. In E. coli, these steps are catalyzed by flavin-dependent monooxygenases, including UbiI, UbiH, and UbiF nih.govpnas.orgresearchgate.netoup.com. Other bacteria may employ different hydroxylases, such as UbiL, UbiM, and Coq7, which also rely on oxygen nih.govoup.com.
The discovery of oxygen-independent ubiquinone biosynthesis pathways has challenged the traditional view asm.orgasm.organr.frnih.govnih.govresearchgate.netasm.orgpnas.orgresearchgate.netnih.govanr.fr. These pathways, identified in various proteobacteria, including E. coli and Pseudomonas aeruginosa, utilize a different set of enzymes for the hydroxylation steps asm.orgasm.organr.frnih.govpnas.orgnih.gov. In E. coli, the proteins UbiT, UbiU, and UbiV are essential for anaerobic ubiquinone synthesis asm.orgasm.organr.frnih.govnih.gov. UbiU and UbiV are involved in the oxygen-independent hydroxylation reactions and function as a heterodimer binding 4Fe-4S clusters asm.orgnih.govnih.govresearchgate.net. UbiT is considered an accessory factor, potentially involved in organizing the biosynthetic complex asm.orgasm.organr.frnih.gov. The oxygen donor in this anaerobic pathway has been recently identified as prephenate, an intermediate in aromatic amino acid biosynthesis pnas.orgresearchgate.net.
The presence of both oxygen-dependent and oxygen-independent pathways in many bacteria allows them to synthesize ubiquinone across the entire range of oxygen availability, contributing to their metabolic adaptation to diverse environments asm.orgnih.govnih.govresearchgate.netasm.org. While the oxygen-dependent pathway is predominant under aerobic conditions, the oxygen-independent pathway is crucial for ubiquinone production in anaerobic or microaerobic environments, supporting processes like anaerobic respiration asm.organr.frnih.govanr.fr.
The specific length of the polyisoprenoid tail in ubiquinone varies between species. For instance, E. coli primarily produces ubiquinone-8 (UQ-8), while humans synthesize ubiquinone-10 (UQ-10) nih.gov. Pneumocystis carinii can synthesize multiple homologs, including Q7, Q8, Q9, and Q10 asm.org. The length of the polyprenyl diphosphate precursor, synthesized by polyprenyl diphosphate synthases, determines the final tail length of the ubiquinone molecule bibliotekanauki.plfrontiersin.orgtandfonline.com. While the general mechanisms of tail synthesis are known, the specific factors dictating the production of a C25 tail (as in this compound) would depend on the particular polyprenyl diphosphate synthase present in the organism producing this specific homolog.
Data Table 1: Key Enzymes in Ubiquinone Biosynthesis (Selected Examples)
| Enzyme Class | E. coli (Aerobic) | E. coli (Anaerobic) | S. cerevisiae | Function |
| 4-Hydroxybenzoate Prenyltransferase | UbiA | UbiA | Coq2 | Condensation of 4-HB with polyprenyl diphosphate |
| Decarboxylase | UbiD | UbiD | ? | Decarboxylation of prenylated 4-HB |
| Hydroxylases | UbiI, UbiH, UbiF | UbiU, UbiV | Coq6, Coq7 | Hydroxylation of the aromatic ring (oxygen-dependent or independent) asm.orgnih.govpnas.orgresearchgate.netoup.com |
| Methyltransferases | UbiG, UbiE | UbiG, UbiE | Coq3, Coq5 | Methylation of the aromatic ring bibliotekanauki.pltandfonline.comarxiv.org |
| Accessory Factors | UbiB, UbiJ, UbiK | UbiT | Coq4, Coq8, Coq9 | Various roles including complex assembly and substrate binding researchgate.netasm.orgontosight.aiasm.organr.frnih.govtandfonline.com |
Note: This table provides selected examples and is not exhaustive of all enzymes and organisms involved in ubiquinone biosynthesis.
Data Table 2: Oxygen Dependence of Ubiquinone Biosynthesis Pathways
| Pathway Type | Oxygen Requirement | Key Hydroxylases (Examples) | Organisms (Examples) | Physiological Conditions |
| Oxygen-Dependent | Required | UbiI, UbiH, UbiF (bacteria); Coq6, Coq7 (yeast) asm.orgnih.govpnas.orgresearchgate.netoup.com | Eukaryotes, Many Bacteria asm.orgnih.gov | Aerobic Conditions asm.orgnih.gov |
| Oxygen-Independent | Not Required | UbiU, UbiV (bacteria) asm.orgnih.govpnas.orgresearchgate.net | Many Proteobacteria asm.orgnih.govnih.govresearchgate.net | Anaerobic or Microaerobic Conditions asm.orgasm.organr.frnih.govanr.fr |
Molecular and Cellular Functions of Ubiquinone
Role in Electron Transport Systems
Ubiquinone is a mobile electron carrier within the inner mitochondrial membrane, facilitating the transfer of electrons between the major respiratory complexes. caldic.comdroracle.aifiveable.me This function is central to cellular respiration and energy production.
Mitochondrial Electron Transport Chain Interactions (Complex I, II, III)
Within the mitochondrial electron transport chain, ubiquinone plays a crucial role by shuttling electrons from Complex I (NADH-Coenzyme Q Oxidoreductase) and Complex II (Succinate-Coenzyme Q Oxidoreductase) to Complex III (Coenzyme Q-Cytochrome c Oxidoreductase). study.comyoutube.com In this process, ubiquinone is reduced to ubiquinol (B23937) by accepting electrons from Complexes I and II. youtube.comnih.gov The ubiquinol then moves through the mitochondrial membrane to Complex III, where it donates the electrons. youtube.comnih.gov This transfer of electrons is a key step in the generation of the proton gradient that drives ATP synthesis. droracle.aifiveable.me
Table 1: Interactions of Ubiquinone in the Mitochondrial Electron Transport Chain
| Complex | Interaction with Ubiquinone | Outcome |
|---|---|---|
| Complex I (NADH-Coenzyme Q Oxidoreductase) | Accepts electrons from NADH and transfers them to ubiquinone. | Ubiquinone is reduced to ubiquinol. youtube.comnih.gov |
| Complex II (Succinate-Coenzyme Q Oxidoreductase) | Accepts electrons from succinate (B1194679) and transfers them to ubiquinone. | Ubiquinone is reduced to ubiquinol. youtube.comnih.gov |
| Complex III (Coenzyme Q-Cytochrome c Oxidoreductase) | Accepts electrons from ubiquinol. | Ubiquinol is oxidized back to ubiquinone, and electrons are passed to cytochrome c. youtube.comnih.gov |
Extramitochondrial Electron Transfer Processes
While the primary role of ubiquinone is within the mitochondria, it also participates in electron transfer in other cellular membranes, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and peroxisomes. mdpi.com Extramitochondrial ubiquinone is reduced to ubiquinol by various oxidoreductase enzymes. nih.gov This extramitochondrial pool of ubiquinone is believed to play a role in protecting these cellular compartments from oxidative stress. mdpi.com For example, a pool of CoQ10 in the Golgi membrane may function as an essential antioxidant for plasma membrane lipids. diff.org
Mechanistic Basis of Ubiquinol's Antioxidant Properties
The reduced form of ubiquinone, ubiquinol, is a potent lipid-soluble antioxidant that protects cellular membranes, proteins, and DNA from oxidative damage. mdpi.com
Direct Scavenging of Reactive Oxygen Species and Free Radicals
Ubiquinol can directly neutralize free radicals by donating an electron, which stabilizes the reactive molecule and prevents it from causing cellular damage. ubiquinol.org This process converts ubiquinol back to the oxidized form, ubiquinone, which can then be recycled back to ubiquinol. ubiquinol.org It is particularly effective at inhibiting lipid peroxidation within cell membranes and low-density lipoproteins (LDL). oregonstate.edu When LDL is subjected to oxidation, ubiquinol is the first antioxidant to be consumed in its defense. oregonstate.edu
Regeneration of Other Endogenous Antioxidants (e.g., Tocopherols)
Table 2: Antioxidant Functions of Ubiquinol
| Function | Mechanism | Significance |
|---|---|---|
| Direct Scavenging | Donates electrons to neutralize reactive oxygen species and free radicals. ubiquinol.org | Protects cellular components from oxidative damage. fiveable.me |
| Regeneration of Tocopherol (Vitamin E) | Donates a hydrogen atom to the tocopheroxyl radical. nih.gov | Restores the antioxidant capacity of vitamin E. researchgate.net |
| Regeneration of Ascorbate (Vitamin C) | Participates in the regeneration of vitamin C. mdpi.comoregonstate.edu | Maintains the levels of another key aqueous-phase antioxidant. |
Participation in Ancillary Cellular Processes
Beyond its roles in energy metabolism and antioxidant defense, ubiquinone is involved in a variety of other cellular processes. It serves as a cofactor for several mitochondrial enzymes that are linked to metabolic pathways beyond the electron transport chain. nih.gov These include:
Pyrimidine (B1678525) Biosynthesis: Ubiquinone is an electron acceptor for dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. nih.govresearchgate.net
Fatty Acid Oxidation: It accepts electrons from electron-transferring flavoprotein-ubiquinone oxidoreductase, which is involved in the beta-oxidation of fatty acids. nih.govyoutube.com
Amino Acid Metabolism: Ubiquinone participates in the metabolism of certain amino acids. nih.gov
Sulfide Detoxification: It is involved in the sulfide:quinone oxidoreductase reaction, which is part of the pathway for hydrogen sulfide detoxification. nih.govnih.gov
Gene Expression: Coenzyme Q10 has been shown to influence the expression of several genes, including those involved in inflammation. nih.gov
Modulation of Membrane Potential and Proton Translocation
Ubiquinone plays a central role in cellular energy production by facilitating the creation of an electrochemical proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthesis. nih.govacs.org This process is intrinsically linked to its function as a mobile electron carrier in the ETC. fiveable.mefiveable.me
Within the inner mitochondrial membrane, ubiquinone shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). fiveable.memdpi.com This electron transfer is tightly coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space. mdpi.comnih.gov As ubiquinone accepts electrons and protons to become reduced to ubiquinol, and then gets re-oxidized by donating electrons to Complex III, it effectively pumps protons across the membrane. fiveable.memdpi.com This movement of positively charged protons establishes both a pH gradient and an electrical potential across the membrane, collectively known as the protonmotive force. mdpi.comtandfonline.com The energy stored in this gradient is then harnessed by ATP synthase (Complex V) to produce ATP from ADP and inorganic phosphate (B84403). acs.orgfiveable.me The reduction of the quinone ring is considered a key step in the energy conversion process, inducing structural and electrostatic rearrangements that trigger proton translocation. nih.gov
| Component | Function in Proton Translocation |
| Ubiquinone (Oxidized Form) | Accepts electrons from Complex I and Complex II. mdpi.com |
| Ubiquinol (Reduced Form) | Donates electrons to Complex III. mdpi.com |
| Electron Transfer | Facilitates the flow of electrons through the ETC, which drives proton pumping. nih.govfiveable.me |
| Proton Pumping | Contributes directly to the translocation of protons from the mitochondrial matrix to the intermembrane space. tandfonline.commdpi.com |
| Membrane Potential | The resulting proton gradient generates the mitochondrial membrane potential, essential for ATP synthesis. mdpi.comnih.gov |
Influence on Lipid Bilayer Stability and Fluidity
Beyond its bioenergetic role, ubiquinone's presence within cellular membranes influences their physical properties. As a lipophilic molecule, it integrates into the lipid bilayer, where its benzoquinone head group is localized near the water-bilayer interface at the level of the lipid glycerol (B35011) groups, while the isoprenoid tail extends into the hydrophobic core. nih.govnih.gov
Research indicates that ubiquinone can act as a membrane stabilizer. In model lipid systems mimicking the inner mitochondrial membrane, the inclusion of ubiquinone was found to lower the membrane's permeability to hydrophilic solutes and make it more resistant to rupturing. In models of the E. coli plasma membrane, it was observed to decrease water permeability and increase the elastic resistance against deformation during osmotic shock. This stabilizing effect is notable in membranes that have low concentrations of other common stabilizers like sterols, such as the inner mitochondrial membrane.
The effect of ubiquinone on membrane fluidity, however, can be complex. Some studies have suggested that a central location of ubiquinone within the bilayer could increase fluidity and permeability, while others point to a stabilizing, and thus ordering, effect. The specific impact likely depends on the lipid composition of the membrane and the concentration of ubiquinone itself. nih.gov The presence of double bonds in the acyl chains of surrounding lipids can modulate the barrier for ubiquinone's movement across the membrane (flip-flop). nih.gov The length of the isoprenoid tail also affects its interaction with the lipid acyl chains, with longer tails showing high flexibility in the membrane's center. nih.gov
| Membrane Property | Effect of Ubiquinone | Research Finding |
| Permeability | Decreased | Found to lower permeability to hydrophilic solutes and water in liposome (B1194612) models. |
| Stability | Increased | Renders membranes more resistant to rupturing and deformation from osmotic shock. |
| Fluidity | Variable | Effects may depend on location within the bilayer and membrane composition, with some evidence for both stabilizing and fluidizing effects. arxiv.org |
| Lipid Order | Increased | Promotes membrane lipid order in mitochondrial membrane models. |
Molecular Mechanisms in Gene Expression Regulation
Emerging evidence has established that ubiquinone is a potent regulator of gene expression. researchgate.netnih.gov Studies have shown that treatment with Coenzyme Q10 can affect the expression levels of hundreds of genes involved in a wide array of cellular functions. nih.govnih.gov
In one study using the human intestinal cell line Caco-2, Coenzyme Q10 treatment resulted in the increased expression of 694 genes. nih.gov These genes encode proteins involved in critical cellular processes, including:
Cell signalling (79 genes) nih.gov
Intermediary metabolism (58 genes) nih.gov
Transport (47 genes) nih.gov
Transcription control (32 genes) nih.gov
Roles in Intracellular Signal Transduction Pathways
Ubiquinone is also implicated in the modulation of intracellular signal transduction pathways. tandfonline.commdpi.com Its ability to influence gene expression is closely tied to its impact on signaling cascades that control cellular processes like growth and apoptosis. tandfonline.commdpi.com
An in-silico analysis of genes induced by Coenzyme Q10 revealed functional connections to several key signaling pathways:
G-protein coupled receptors nih.gov
JAK/STAT pathway nih.gov
Integrin signaling nih.gov
Beta-arrestin pathways nih.gov
Furthermore, the analysis identified a group of CoQ10-inducible genes regulated by the transcription factor NF-κB, which plays a crucial role in inflammatory responses. nih.gov This suggests that ubiquinone can modulate inflammatory pathways at the genetic level. nih.gov Its role in signaling is also linked to its redox activity, as reactive oxygen species (ROS), which ubiquinone metabolism can influence, are themselves important signaling molecules that can reversibly modify proteins to regulate their activity. researchgate.net By participating in redox balance, ubiquinone can indirectly control signaling pathways that are sensitive to the cellular redox state. tandfonline.comresearchgate.net
Influence of Isoprenoid Chain Length on Ubiquinone Functionality and Cellular Integration
Structure-Function Relationships of Ubiquinones (B1209410) Based on Side Chain Length
The length of the isoprenoid side chain dictates several key properties of ubiquinones, impacting their localization, mobility, and biochemical activity within cellular membranes.
Impact on Subcellular Localization and Membrane Diffusion Dynamics
The hydrophobic isoprenoid tail plays a primary role in determining how ubiquinones partition into and move within lipid bilayers. Studies using model membranes and molecular dynamics simulations have provided insights into the localization and diffusion of ubiquinone homologs with varying chain lengths. Ubiquinones are amphiphilic molecules, with the polar quinone head and the nonpolar isoprenoid tail. The quinone head group is generally found near the water-bilayer interface, often localized at the same depth as the lipid glycerol (B35011) groups, and oriented perpendicular to the membrane plane. uni.lu The isoprenoid tail extends into the hydrophobic core of the membrane, interacting with the acyl chains of lipids. uni.luwikipedia.org
The length of the tail influences its penetration and distribution within the bilayer. Shorter-chain ubiquinones, such as UQ-3, have been observed to be located throughout the entire thickness of the bilayer in model systems. nih.gov As the chain length increases, the tail becomes more deeply embedded within the hydrophobic core. For longer chains (e.g., UQ-9, UQ-10), the tail density peaks at the membrane center and spreads through most of the lipid phase. metabolomicsworkbench.org For ubiquinones with tails longer than the surrounding lipid acyl chains, the tail may even interdigitate across the bilayer leaflets. wikipedia.org
Despite these differences in localization within the membrane depth, the lateral diffusion coefficients of ubiquinones in lipid bilayers are generally similar to those of the lipids themselves, suggesting that they diffuse in a fluid environment. uni.lunih.gov This lateral mobility is essential for their function as mobile electron carriers, allowing them to shuttle electrons between spatially separated protein complexes within the electron transport chain.
Effects on Electron Transfer Efficiency and Redox Potential
The primary function of ubiquinones in the respiratory chain is to accept and donate electrons, cycling between the oxidized (ubiquinone), partially reduced (semiquinone radical), and fully reduced (ubiquinol) states. This redox cycling is facilitated by the benzoquinone ring.
Research suggests that the redox potential of the quinone ring is largely independent of the length of the isoprenoid side chain. However, the chain length can indirectly influence electron transfer efficiency by affecting the molecule's precise positioning and dynamics within the membrane and its interaction with redox enzymes. The longer the isoprenoid tail, the more firmly the ubiquinone is likely embedded in the mitochondrial inner membrane. This deeper embedding might influence the accessibility of the quinone head to its protein partners and the surrounding environment.
The semiquinone radical, an intermediate in the redox cycle, can potentially react with oxygen to form superoxide (B77818) radicals, contributing to reactive oxygen species (ROS) production. It has been hypothesized that shorter-chain ubiquinones, being potentially more exposed to the aqueous phase on the membrane surfaces, might lead to increased superoxide formation compared to longer-chain homologs that are more deeply embedded.
Modulation of Antioxidant Capacity and Radical Quenching
Ubiquinol (B23937), the reduced form of ubiquinone, acts as a potent lipid-soluble antioxidant, protecting membranes from oxidative damage by scavenging free radicals, such as peroxyl radicals. The antioxidant activity is attributed to the facile donation of hydrogen atoms from the hydroxyl groups on the reduced quinone ring.
The influence of isoprenoid chain length on antioxidant capacity appears to be context-dependent, particularly when considering activity within membranes compared to homogeneous solutions. In homogeneous solutions, the radical scavenging activity of ubiquinol homologs does not seem to depend on chain length. However, within membranes, studies have shown that shorter-chain ubiquinols (e.g., UQ-1 to UQ-4) can be more potent inhibitors of lipid peroxidation than longer-chain homologs (e.g., UQ-5 to UQ-10). This difference might be related to their differential localization and mobility within the membrane, affecting their accessibility to lipid radicals.
Conversely, in studies investigating the protective effect against amyloid peptide-induced oxidative stress in endothelial cells, CoQ10 (ubiquinone with 10 isoprene (B109036) units) was found to be the most effective ubiquinone in reducing ROS generation and preventing the activation of NADPH oxidase compared to shorter-chain homologs like CoQ9. This suggests that in certain biological contexts, longer chain lengths may confer enhanced antioxidant protection, possibly due to specific interactions or localization that better counter the source of oxidative stress.
Functional Consequences of Chain Length Variation in Model Organisms
The variation in ubiquinone isoprenoid chain length across different species is not merely a taxonomic marker but has demonstrable functional consequences, as revealed by studies in various model organisms.
Studies in Prokaryotic Systems (e.g., Escherichia coli Ubiquinone-8)
Escherichia coli, a well-studied prokaryotic system, primarily synthesizes ubiquinone with an isoprenoid chain of eight units (UQ-8). UQ-8 is crucial for aerobic respiration in E. coli, serving as the electron carrier between dehydrogenases and terminal oxidases in the respiratory chain. Beyond its role in electron transport, UQ-8 in E. coli is also involved in mitigating oxidative stress and has been implicated in gene expression regulation.
Studies in E. coli have explored the functional importance of UQ-8 and the effects of altering its synthesis. For instance, UQ-8 deficiency impairs E. coli growth, particularly under conditions of high osmotic pressure, suggesting a role for UQ-8 in osmotolerance, possibly by influencing the physical properties of the cytoplasmic membrane. While UQ-8 is the native and predominant form, experimental manipulation can lead to the synthesis of other ubiquinone chain lengths in E. coli. Research using E. coli has also contributed to understanding the biosynthesis pathway of ubiquinones and the enzymes responsible for determining the specific chain length.
Studies in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae Ubiquinone-6, Candida albicans Ubiquinone-9)
Eukaryotic microorganisms also exhibit species-specific ubiquinone chain lengths, providing valuable models for studying the functional implications of this variation. Saccharomyces cerevisiae, baker's yeast, predominantly produces UQ-6. Candida albicans, a dimorphic fungal pathogen, primarily synthesizes UQ-9. The difference in chain length between these closely related yeasts is notable and has been the subject of functional investigations.
Studies in S. cerevisiae using mutants defective in ubiquinone synthesis have shown that while UQ-6 represents the optimal or "maximum functionality" for this organism, other ubiquinone species with chain lengths ranging from 5 to 10 units can, to some extent, functionally replace UQ-6. This suggests a degree of flexibility in the functional requirements for the isoprenoid chain length, although the native length appears to be specifically adapted for optimal performance in the organism's cellular environment.
In C. albicans, the longer UQ-9 chain length has been linked to enhanced resistance to farnesol (B120207), a quorum-sensing molecule secreted by C. albicans itself that can be toxic at high concentrations to other fungi, including S. cerevisiae. Introducing the genetic machinery for UQ-9 synthesis into S. cerevisiae (which normally produces UQ-6) conferred increased farnesol resistance and reduced reactive oxygen species production in the presence of farnesol. This suggests that the longer UQ-9 chain may provide a structural advantage, potentially by being more stably embedded in the mitochondrial membrane, thus maintaining function and preventing excessive ROS production under farnesol stress. Furthermore, the difference in ubiquinone chain length between S. cerevisiae (UQ-6) and Candida species (mostly UQ-7, with C. albicans and C. dubliniensis having UQ-9) has been proposed as a factor influencing their susceptibility to predation by amoebae, highlighting a potential ecological significance of chain length variation.
Insights from Comparative In Vivo Models with Engineered or Varied Ubiquinone Congeners
Comparative studies using in vivo models with engineered or varied ubiquinone congeners have provided valuable insights into the functional significance of isoprenoid chain length. While the quinone head group is the redox-active component, the length of the lipophilic tail influences the molecule's integration into membranes and its interactions with the electron transport chain machinery. nih.govcore.ac.ukresearchgate.net
Research using Caenorhabditis elegansclk-1 mutants, which are deficient in CoQ8, has demonstrated that feeding with different ubiquinone congeners can partially restore phenotypic behavior. researchgate.net Specifically, longer-chain derivatives like CoQ9 and CoQ8 were found to restore certain ubiquinone-dependent processes, such as fertility and normal development, more effectively than shorter-chain variants like CoQ7 and CoQ6. researchgate.net Although shorter chains could sustain continuous growth, they impaired specific functions, suggesting a chain-length dependency for optimal activity in certain biological processes. researchgate.net
Studies involving the heterologous biosynthesis of different CoQ chain lengths in organisms naturally producing a specific congener have also been informative. For instance, introducing genes for CoQ9 production into Saccharomyces cerevisiae, which typically produces CoQ6, demonstrated that the longer CoQ9 could at least partially complement the function of the native CoQ6. asm.org This indicates some degree of functional overlap or adaptability regarding chain length, although the native congener is likely optimized for the specific cellular environment and protein interactions within that organism.
Engineered organisms or those with varied ubiquinone profiles serve as models to dissect the relationship between chain length and specific cellular functions, particularly those related to mitochondrial respiration and redox balance. While ubiquinones with different tail lengths can functionally substitute for each other in many contexts, subtle differences in their membrane localization and dynamics due to chain length can impact the efficiency of electron transfer and interaction with specific protein binding sites, such as those in Complex I of the mitochondrial respiratory chain. core.ac.ukresearchgate.net
Interactive Table 1: Effect of Ubiquinone Chain Length on C. elegans clk-1 Mutant Phenotypes
| Ubiquinone Supplementation | Effect on Growth | Effect on Fertility | Effect on Development/Behavior |
| None (CoQ8 deficient) | Impaired | Impaired | Slowed |
| CoQ6 | Sustained | Halted | Slowed |
| CoQ7 | Sustained | Halted | Slowed |
| CoQ8 | Restored | Restored | Restored |
| CoQ9 | Restored | Restored | Restored |
Based on findings from Hihi et al. (2003) as cited in ResearchGate researchgate.net.
Evolutionary and Ecological Significance of Ubiquinone Chain Length Diversity
The diversity in ubiquinone isoprenoid chain length across different species is not merely a random variation but holds significant evolutionary and ecological implications. The specific chain length found in an organism is determined by the activity of polyprenyl diphosphate (B83284) synthases, enzymes responsible for synthesizing the polyisoprenoid tail. bibliotekanauki.plnih.gov
One compelling example of the ecological significance of ubiquinone chain length comes from the interaction between the fungivorous amoeba Protostelium aurantium and different fungal species. This amoeba preys on fungi but discriminates against members of the Saccharomyces clade, such as Saccharomyces cerevisiae, which uniquely utilize CoQ6. asm.orgasm.org In contrast, the amoeba readily feeds on fungi with longer CoQ variants (CoQ8-10). asm.orgasm.org Research has shown that this prey discrimination is based solely on the ubiquinone chain length of the fungal prey; supplementing non-edible yeast with longer-chain CoQ9 or CoQ10 rescued the amoeba's growth. asm.orgasm.org This suggests that the shorter CoQ6 in Saccharomyces species may have evolved as a predatory escape strategy, providing a nutritional resistance to amoeba predation. asm.orgasm.orgnih.gov This highlights how variations in a fundamental metabolic molecule can confer a selective advantage in ecological interactions.
From an evolutionary perspective, the observation that different clades or organisms have distinct predominant ubiquinone chain lengths (e.g., CoQ6 in Saccharomyces, CoQ8 in E. coli, CoQ9 in rodents and C. elegans, CoQ10 in humans and plants) suggests adaptive evolution. nih.govbibliotekanauki.ploroboros.atfrontiersin.org While the core function of ubiquinone in electron transport is conserved, the optimal chain length might be influenced by factors such as membrane lipid composition, the structure of interacting proteins (like those in the electron transport chain), and specific environmental pressures or ecological niches. nih.govcore.ac.ukresearchgate.net
Recent studies in plants have further explored the evolutionary history of ubiquinone chain length. By analyzing CoQ profiles across various plant species, researchers discovered that CoQ10 production appears to be an ancestral trait in flowering plants, with independent emergence of CoQ9 in certain herbaceous lineages. metwarebio.com This evolutionary divergence has been linked to specific mutations in the Coq1 gene, which encodes the enzyme responsible for polyisoprenoid chain elongation, pinpointing key amino acid residues that act as genetic switches for determining chain length. metwarebio.com
The diversity in ubiquinone chain length thus represents an evolutionary adaptation, potentially driven by a combination of factors including optimizing membrane integration and protein interactions, as well as providing advantages in ecological contexts such as predator-prey relationships.
Interactive Table 2: Predominant Ubiquinone Chain Lengths in Selected Organisms
| Organism | Predominant Ubiquinone Chain Length | PubChem CID (Predominant Form) |
| Saccharomyces cerevisiae | CoQ6 | 12832983 |
| Escherichia coli | CoQ8 | 5318538 |
| Caenorhabditis elegans | CoQ9 | 5318539 |
| Rodents | CoQ9 | 5318539 |
| Humans | CoQ10 | 5281915 |
| Protostelium aurantium | Requires CoQ8-10 from prey | N/A (Not synthesized) |
Note: PubChem CIDs for CoQ6, CoQ8, and CoQ9 are provided based on common representations. The specific CID for CoQ5 (Ubiquinone 25) is 12832984. nih.govmitoproteome.org
Research Methodologies and Approaches for Ubiquinone Analysis in Academic Settings
Analytical Techniques for Ubiquinone Extraction and Quantification
Accurate quantification of ubiquinones (B1209410) in biological samples is crucial for understanding their levels in different tissues, organelles, or cellular compartments under various physiological and pathological conditions. Due to their hydrophobic nature, extraction and separation are critical initial steps.
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors
HPLC is a widely used technique for the separation and quantification of ubiquinones. The method typically employs reversed-phase columns, given the lipophilicity of these compounds. Various detectors can be coupled with HPLC for ubiquinone analysis.
Ultraviolet (UV) detection is commonly used, as ubiquinones have a characteristic absorption spectrum with a maximum around 275 nm in their oxidized form nih.gov. However, UV detection may lack sensitivity or specificity in complex biological matrices where interfering compounds absorb at similar wavelengths wikipedia.org.
Electrochemical detection (ECD) offers higher sensitivity and selectivity for ubiquinones, particularly for the reduced form (ubiquinol), which is electrochemically active. ECD allows for the simultaneous determination of both oxidized and reduced forms of ubiquinone, providing insights into the redox state of the ubiquinone pool wikipedia.orgctdbase.org.
Fluorescence detection can also be employed, although ubiquinone itself is not naturally fluorescent. Derivatization procedures are required to introduce a fluorophore group to the ubiquinone molecule, enabling sensitive detection nih.gov.
The choice of HPLC column and mobile phase composition is critical and needs optimization based on the specific ubiquinone homolog being analyzed. For longer-chain ubiquinones like Ubiquinone 25, highly non-polar stationary phases and mobile phases with a high organic solvent content would likely be necessary to achieve adequate retention and separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isoprenoid Analysis
LC-MS, particularly LC coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity, selectivity, and the ability to unequivocally identify ubiquinone species based on their mass-to-charge ratio and fragmentation patterns citeab.comuni.luguidetopharmacology.orgfishersci.se. This technique is invaluable for analyzing samples with low ubiquinone concentrations or complex matrices.
LC-MS is particularly powerful for the analysis of isoprenoid compounds, allowing for the separation and detection of ubiquinone homologs with different isoprenoid chain lengths. By using appropriate mass spectrometric methods, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), researchers can specifically target and quantify different ubiquinone species within a single run uni.luguidetopharmacology.org.
Sample preparation for LC-MS analysis of ubiquinones from biological matrices often involves lipid extraction and protein precipitation citeab.comguidetopharmacology.orgnih.gov. Due to the high lipophilicity of ubiquinones, organic solvents are typically used for extraction. The sensitivity of LC-MS/MS allows for the analysis of relatively small sample volumes. For this compound, the increased molecular weight would necessitate adjustments to the MS parameters for optimal ionization and detection.
Table 1. Examples of HPLC and LC-MS Parameters for Ubiquinone Analysis
| Technique | Column Type | Mobile Phase | Detection Method | Sample Matrix | Notes | Source |
| HPLC | C18 Reversed-Phase | Methanol:Water (98:2, v/v) | UV | Standard | Illustrative parameters for CoQ10 analysis. nih.gov | |
| HPLC-ECD | Reversed-Phase | Optimized for redox state separation | Electrochemical | Biological | Sensitive for reduced form (ubiquinol). ctdbase.org | |
| LC-MS/MS | C18 Reversed-Phase | Gradient elution (e.g., water/acetonitrile) | ESI-MS/MS (MRM) | Human Plasma | Quantitative determination of ubiquinone and ubiquinol (B23937). guidetopharmacology.org | |
| UHPLC-MS/MS | Biphenyl | Gradient elution (water/acetonitrile/methanol) | ESI+ (MRM) | Human Serum | Fast analysis, sensitive. fishersci.se |
Methodologies for Assessing Ubiquinone Redox State and Turnover
The functional capacity of the ubiquinone pool is dependent on the balance between its oxidized (ubiquinone) and reduced (ubiquinol) forms nih.govwikipedia.org. Assessing the redox state (the ratio of ubiquinol to total ubiquinone) is critical for understanding cellular energy status and oxidative stress.
HPLC coupled with ECD or MS is widely used to simultaneously quantify both ubiquinone and ubiquinol, allowing for the determination of the redox ratio uni.luguidetopharmacology.orgnih.gov. Sample preparation for redox state analysis requires careful handling to prevent auto-oxidation of ubiquinol during the process nih.gov. Methods often involve immediate extraction into a solvent containing an antioxidant or working under inert atmosphere. Alternatively, some methods involve oxidizing the entire ubiquinone pool to the ubiquinone form before analysis to determine total ubiquinone content nih.gov.
Electrochemical methods can also be used to directly measure the redox state of the ubiquinone pool in membrane preparations or isolated mitochondria nih.govuni.lu. These methods typically involve using a ubiquinone-sensitive electrode to monitor changes in the redox potential.
Studying ubiquinone turnover involves investigating the rates of synthesis, reduction, oxidation, and degradation. While direct measurement of turnover rates can be challenging, approaches include:
Measuring changes in total ubiquinone levels over time in response to specific interventions (e.g., dietary changes, drug treatments, or genetic manipulations) uni.lu.
Using stable isotope labeling followed by MS analysis to track the incorporation of labeled precursors into the ubiquinone molecule over time.
Assessing the activity of key enzymes involved in ubiquinone biosynthesis or redox cycling.
For a large molecule like this compound, turnover studies might be particularly complex due to its likely slow diffusion and incorporation into membranes.
Genetic and Molecular Tools for Investigating Ubiquinone Metabolism
Genetic and molecular approaches are essential for dissecting the complex pathways of ubiquinone biosynthesis and identifying the roles of specific genes and proteins involved.
Gene Knockout, Knockdown, and Overexpression Models in Cellular Systems
Manipulating gene expression in model organisms and cell lines has been instrumental in understanding ubiquinone metabolism.
Gene Knockouts: Creating null mutations in genes encoding enzymes involved in ubiquinone biosynthesis can lead to ubiquinone deficiency, allowing researchers to study the consequences of impaired synthesis on cellular function, respiration, and oxidative stress nih.govnih.gov. Studies in E. coli and yeast with knockouts in ubi or coq genes have revealed essential steps and enzymes in the pathway nih.govnih.govmetabolomicsworkbench.org.
Gene Knockdown: Using techniques like RNA interference (RNAi) to reduce the expression of specific genes provides a way to study the effects of partial loss of function, which can be less severe than complete knockouts and may reveal phenotypes not apparent in lethal knockout models nih.gov.
Gene Overexpression: Increasing the expression levels of genes involved in ubiquinone biosynthesis or redox cycling can help to investigate rate-limiting steps in the pathway or explore potential strategies to enhance ubiquinone levels nih.gov.
These genetic tools, applied in various cellular systems (e.g., bacteria, yeast, mammalian cell lines), allow for the systematic investigation of the function of individual genes in ubiquinone production and maintenance of the redox balance.
Heterologous Expression Systems for Biosynthesis Pathway Elucidation
Reconstitution of ubiquinone biosynthesis pathways or specific enzymatic steps in heterologous expression systems is a powerful approach to characterize enzyme function and elucidate the biochemical reactions involved.
Expressing genes encoding ubiquinone biosynthetic enzymes from one organism in a different host organism (e.g., expressing mammalian COQ genes in E. coli or yeast mutants deficient in ubiquinone synthesis) can help to confirm the function of the introduced gene and study the properties of the recombinant enzyme nih.gov.
Using cell-free systems or purified recombinant enzymes allows for detailed biochemical characterization of individual enzymatic reactions in the ubiquinone biosynthesis pathway, including substrate specificity and kinetic parameters nih.gov.
These systems are particularly valuable for studying enzymes involved in the prenylation of the benzoquinone ring, which determines the length of the isoprenoid side chain metabolomicsworkbench.orgnih.govnih.gov. By expressing prenyltransferases responsible for different chain lengths, researchers can investigate the factors that control isoprenoid chain length specificity. For a ubiquinone with a very long chain like this compound, heterologous expression of the relevant prenyltransferase would be a key step in understanding its biosynthesis.
Table 2. Examples of Genetic Manipulations in Ubiquinone Research
| Organism | Gene Manipulation | Observed Outcome | Source |
| E. coli | Knockouts in ubi genes | Impaired ubiquinone synthesis, altered respiratory activity depending on condition. nih.gov | |
| S. cerevisiae | Knockouts in coq genes | Ubiquinone deficiency, often leading to respiratory defects. nih.gov | |
| C. elegans | RNAi knockdown of coq genes | Decreased ubiquinone levels, developmental defects. nih.gov | |
| Mouse | Knockout of Mclk1/COQ7 or Pdss2 genes | Embryonic lethality due to severe ubiquinone deficiency. nih.govnih.gov | |
| Human Cells | Mutations in PDSS2 (homolog of yeast coq1) | Decreased CoQ10 synthesis, reduced ATP synthesis. nih.gov |
Isotope Labeling and Metabolic Tracing Studies
Isotope labeling is a powerful technique used to delineate the complex biosynthetic pathways of ubiquinone. By introducing precursors labeled with stable isotopes, such as carbon-13 (¹³C), researchers can track the incorporation of these labeled atoms into ubiquinone and its intermediates using techniques like mass spectrometry. nih.govresearchgate.net This approach helps to identify the origins of the benzoquinone ring and the polyisoprenoid tail, as well as to understand the enzymatic steps involved in their assembly and modification.
Early research utilized radioactive isotopes like carbon-14 (B1195169) (¹⁴C) to trace ubiquinone biosynthesis. nih.gov However, stable isotope labeling, particularly with ¹³C-labeled precursors like 4-hydroxybenzoic acid (4HB), has become a preferred method. nih.govresearchgate.net For instance, using ¹³C₆-ring-labeled 4HB allows for the tracking of the biosynthesis of ¹³C₆-CoQ and the detection of labeled intermediates via liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The characteristic fragmentation patterns of prenylated quinones and benzenoid rings in mass spectrometry, yielding tropylium (B1234903) and chromenylium (B1244687) ions, further aid in identifying labeled products and intermediates. researchgate.net
Metabolic tracing studies using stable isotopes have revealed alternative ring precursors for ubiquinone biosynthesis in different organisms. For example, para-aminobenzoic acid has been identified as an alternate precursor in yeast, and certain natural products like kaempferol (B1673270) can provide ring precursors in plants and mammals. nih.govplantae.orgoup.com In plants, heavy-isotope labeling combined with ubiquinone analysis in mutants has shown that the B-ring of kaempferol can be incorporated into ubiquinone. plantae.orgoup.com
Isotope tracing also provides insights into the metabolic fate of precursors under different cellular conditions. Studies using [U-¹³C]-glucose, for instance, can reveal how ubiquinone biosynthesis is linked to central carbon metabolism pathways like glycolysis and the TCA cycle. aacrjournals.org
In Vitro Systems for Mechanistic Dissection of Ubiquinone Function
In vitro systems are essential tools for studying the specific mechanisms of ubiquinone function, free from the complexities of the cellular environment. These systems allow researchers to reconstitute components of electron transport chains and other ubiquinone-dependent processes to analyze their activity and interactions.
Reconstituted Membrane and Liposome (B1194612) Systems
Reconstituted membrane and liposome systems are widely used to mimic the lipid bilayer environment in which ubiquinone functions. diva-portal.orgescholarship.orgnih.govdiva-portal.org Liposomes, which are closed lipid bilayers with an aqueous core, serve as simplified model membranes where the properties and effects of individual membrane components, including ubiquinone, can be investigated by customizing the lipid composition. diva-portal.org
These systems are particularly valuable for studying electron and proton transport coupled to ubiquinone redox chemistry. escholarship.org For example, liposomes containing electron acceptors and donors can be used to test the electron carrier capabilities of ubiquinones and to quantify the proton gradient generated across the membrane. escholarship.org Studies using liposomes have demonstrated that ubiquinone can couple electron transport across lipid bilayer membranes to the production of a proton gradient. escholarship.org
Reconstituted proteoliposomes, where purified membrane proteins are incorporated into liposomes, allow for the study of specific ubiquinone-dependent enzymes and electron transport complexes in a controlled membrane environment. cam.ac.uknih.govoup.compnas.orgnih.gov This approach has been used to reconstitute minimal respiratory chains, such as those involving bacterial ubiquinone-dependent oxidases and dehydrogenases, to study electron flow and proton translocation. nih.govnih.gov The catalytic velocity and the generation of a transmembrane potential can be measured in these reconstituted systems. nih.govnih.gov The lipid composition of the liposomes can influence the activity of reconstituted enzymes, highlighting the importance of the membrane environment. nih.gov
Reconstituted systems also allow for the investigation of the interaction between ubiquinone and specific proteins. Studies have used nanodiscs, which are soluble, membrane-mimicking systems, to provide a stable environment for studying the structure and function of respiratory complex I (NADH:ubiquinone oxidoreductase), a key ubiquinone-dependent enzyme. cam.ac.uk
Enzymatic Assays of Ubiquinone-Dependent Proteins
Enzymatic assays are fundamental for measuring the activity of proteins that utilize ubiquinone as a substrate or cofactor. These assays typically monitor the redox state changes of ubiquinone or coupled indicator molecules.
Ubiquinone-dependent enzymes are involved in various metabolic processes, including the electron transport chain, fatty acid metabolism, and pyrimidine (B1678525) biosynthesis. nih.govnih.gov Assays for these enzymes often involve monitoring the reduction of ubiquinone (or a ubiquinone analogue) or the oxidation of ubiquinol.
For enzymes in the respiratory chain, such as NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II), ubiquinone serves as an electron acceptor. parasite-journal.orgabcam.comabcam.comnih.gov Assays for Complex II activity, for instance, can measure the production of ubiquinol from ubiquinone coupled to the oxidation of succinate to fumarate. abcam.comnih.gov Spectrophotometric methods are commonly used, often coupling the ubiquinone redox reaction to the reduction of a dye like DCPIP (2,6-diclorophenolindophenol), which can be monitored by absorbance changes. abcam.comnih.govasm.org
Different ubiquinone analogues with shorter isoprenoid chains, such as ubiquinone-1 (Q₁) or ubiquinone-2 (Q₂), are often used in in vitro enzymatic assays due to their higher water solubility compared to native long-chain ubiquinones like CoQ10. parasite-journal.orgasm.org Research has shown that Coenzyme Q2 can be a suitable substrate for measuring the activity of several respiratory chain enzymes in trypanosomatids and other organisms, improving comparability between studies. parasite-journal.org
Enzymatic assays can be performed using isolated enzymes, membrane preparations, or tissue homogenates. abcam.comnih.gov Coupled enzyme assays, where the product of the ubiquinone-dependent reaction is linked to a detectable change via one or more additional enzymes, are also employed to enhance sensitivity and specificity. nih.gov
Comparative Biochemical and Genetic Studies of Ubiquinone Across Biological Domains
Diversity of Ubiquinone Systems in Prokaryotes, Fungi, and Eukaryotes
The composition of ubiquinone congeners varies significantly across different biological domains, serving as a chemotaxonomic marker in some cases. arxiv.orgnih.gov
Specific Ubiquinone Congeners in Different Bacterial Species
Bacteria exhibit a notable diversity in their ubiquinone systems. The length of the polyprenyl tail in bacterial ubiquinones (B1209410) typically ranges from 4 to 14 isoprene (B109036) units (Q-4 to Q-14). arxiv.org For instance, Escherichia coli, a well-studied gammaproteobacterium, primarily synthesizes ubiquinone-8 (Q-8). nih.govhmdb.ca Other bacterial species can produce different dominant congeners, such as Q-9 or Q-10, and often contain lower abundance isoprenologs (typically Qn-1 and Qn+1) alongside the predominant form. arxiv.org This diversity in ubiquinone types among bacteria is an active area of research, highlighting the varied metabolic capacities that have evolved over time. arxiv.orgoup.com
Characteristics of Ubiquinones in Fungal and Plant Kingdoms
Fungi and plants also possess ubiquinone, although the predominant congeners can differ from those found in many bacteria. In the fungal kingdom, the budding yeast Saccharomyces cerevisiae is known to synthesize ubiquinone-6 (Q-6) as its major form. ocl-journal.orgnih.govnih.gov Plants, like other eukaryotes, utilize ubiquinone in their mitochondrial respiratory chains. frontiersin.org While ubiquinone-10 (Q-10) is often mentioned in the context of plants, particularly regarding its use in metabolic engineering studies, plants also contain other ubiquinone species. frontiersin.org The biosynthesis of ubiquinone in plants involves precursors derived from both the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways for the isoprenoid side chain, and tyrosine or phenylalanine for the benzoquinone ring. frontiersin.org
Predominant Ubiquinone Species in Mammalian Systems
In mammals, ubiquinone-10 (Q-10) is the predominant form, particularly in humans. wikipedia.orglipidmaps.orgocl-journal.orgnih.govnih.govresearchgate.netwikipedia.org This congener, with its 10 isoprene units, is found in high concentrations in organs with high energy demands, such as the heart, lungs, liver, kidneys, spleen, pancreas, and adrenal glands. lipidmaps.orgwikipedia.org While Q-10 is the major form in humans and many larger mammals, shorter-lived mammalian species like mice and rats primarily contain ubiquinone-9 (Q-9). nih.govnih.govresearchgate.net Some species, like the guinea pig, have roughly equal amounts of Q-9 and Q-10. nih.gov Even in species where one congener is predominant, minor amounts of other ubiquinone homologs are often present. ocl-journal.org
Here is a table summarizing the predominant ubiquinone congeners in select organisms:
| Organism Type | Example Species | Predominant Ubiquinone Congener |
| Bacteria | Escherichia coli | Q-8 |
| Fungi | Saccharomyces cerevisiae | Q-6 |
| Mammals | Homo sapiens (Human) | Q-10 |
| Mammals | Mus musculus (Mouse) | Q-9 |
| Mammals | Rattus norvegicus (Rat) | Q-9 |
Conservation and Divergence of Genes Encoding Ubiquinone Biosynthesis Enzymes
The biosynthesis of ubiquinone is a complex process involving multiple enzymatic steps, converting a precursor molecule (4-hydroxybenzoate) into the final ubiquinone structure through prenylation, decarboxylation, hydroxylations, and methylations. rsc.orgd-nb.infomdpi.comgenome.jp While the core pathway is largely conserved from proteobacteria to humans, there is notable divergence in the specific enzymes catalyzing these reactions, particularly the hydroxylases. arxiv.orgnih.govoup.commdpi.comnih.gov
In Escherichia coli, for example, the aerobic biosynthesis pathway involves specific flavin monooxygenases (FMOs) like UbiI, UbiH, and UbiF, each typically catalyzing a single hydroxylation step. nih.govoup.com However, studies in other proteobacteria have revealed a surprising diversity, with some species utilizing different combinations of monooxygenases, including "generalist" enzymes like UbiL and UbiM that can catalyze multiple hydroxylation reactions. arxiv.orgnih.govoup.com This suggests that bacteria have evolved a wide repertoire of enzymatic solutions for ubiquinone biosynthesis. nih.gov
In eukaryotes, the enzymes involved in the mitochondrial ubiquinone biosynthesis pathway are generally highly similar across different species. arxiv.orgnih.gov Orthologs of many genes identified in yeast studies of ubiquinone biosynthesis have been found in higher organisms, including animals. nih.govmdpi.com Despite this conservation in enzyme homology, variations in the pathway and its regulation exist, contributing to the production of different ubiquinone congeners in different organisms. mdpi.com
Key enzymes in ubiquinone biosynthesis include those involved in synthesizing the benzoquinone ring precursor (from chorismate in prokaryotes and from chorismate or tyrosine in yeast) and the polyisoprenoid side chain (from mevalonate or methylerythritol phosphate pathways), as well as enzymes for condensation and modification of the head group. frontiersin.orgrsc.orgd-nb.infomdpi.comgenome.jp Genes encoding these enzymes, such as ubi genes in bacteria and COQ genes in eukaryotes, show varying degrees of conservation and divergence across domains, reflecting the evolutionary history and adaptations of different organisms. nih.govoup.comd-nb.infomdpi.com
Evolutionary Pathways and Adaptations Related to Ubiquinone Production
The evolution of ubiquinone biosynthesis is closely linked to the changing environmental conditions on Earth, particularly the rise of oxygen. oup.comucsd.edupnas.org Ubiquinone is primarily utilized in aerobic respiration, and its innovation is thought to have coincided with the Great Oxidation Event approximately 2.4 billion years ago. oup.com The ubiquinone pathway is believed to have evolutionary ties with the plastoquinone (B1678516) pathway found in cyanobacteria. oup.compnas.org
Studies suggest that complete pathways for ubiquinone biosynthesis originated in alphaproteobacteria, likely diverging from pathways for plastoquinone biosynthesis in cyanobacteria. pnas.orgoup.com These pathways then evolved and spread to other bacterial lineages and were transferred to eukaryotes through endosymbiosis, becoming the mitochondrial ubiquinone biosynthesis system. oup.compnas.orgoup.com
The diversity observed in bacterial ubiquinone pathways, including the different combinations of hydroxylases and the existence of oxygen-independent pathways, highlights the adaptive strategies that bacteria have developed to synthesize ubiquinone under various conditions. arxiv.orgnih.govoup.comnih.govnih.gov The variation in the length of the isoprenoid tail in ubiquinone congeners across species may also represent an evolutionary adaptation, potentially influencing the efficiency of electron transfer and the interaction with other components of the respiratory chain. nih.gov
The study of ubiquinone biosynthesis genes and pathways across different organisms provides insights into the molecular mechanisms underlying metabolic diversification and the evolutionary forces that have shaped these essential bioenergetic systems. oup.comrsc.org
Advanced Topics and Future Research Directions in Ubiquinone Biology
Interplay of Ubiquinone with Other Quinones and Cellular Redox Networks
Ubiquinone 25, like other ubiquinones (B1209410), is a critical component of cellular redox networks, which involve a complex interplay with other quinones. This intricate dance of electron transfer is essential for maintaining cellular energy homeostasis and mitigating oxidative stress. The primary difference between the oxidized form, ubiquinone, and the reduced form, ubiquinol (B23937), is their redox state.
Ubiquinones are part of a larger family of quinone molecules that act as electron carriers in various biological systems. In the context of cellular metabolism, the interaction between different quinones is crucial for the efficient functioning of electron transport chains. For example, in many organisms, there is a coordinated function between ubiquinone and other quinones like menaquinone (Vitamin K2) and phylloquinone (Vitamin K1). While ubiquinone is primarily involved in mitochondrial respiration in eukaryotes, menaquinone often plays a similar role in the electron transport chains of bacteria.
The redox potential of these quinones is a key determinant of their function and their place in the electron transport chain. The continual interconversion between the oxidized (ubiquinone) and reduced (ubiquinol) forms is essential for Coenzyme Q10 to function normally.
| Quinone | Typical Biological Role | Standard One-Electron Reduction Potential (E m(Q/Q·−)) in Water vs. NHE |
| Ubiquinone | Electron carrier in mitochondrial respiratory chain | -163 mV |
| Menaquinone | Electron carrier in bacterial respiratory chains | -260 mV |
| Phylloquinone | Electron acceptor in Photosystem I | -260 mV |
| Plastoquinone (B1678516) | Electron carrier in photosynthetic electron transport chain | -154 mV |
This table presents calculated redox potentials which are crucial for understanding the flow of electrons between these molecules.
Unraveling Novel Ubiquinone-Dependent Pathways and Protein Interactions
Beyond its canonical role in the mitochondrial electron transport chain, ubiquinone is involved in a variety of other cellular processes. Research is increasingly uncovering novel pathways and protein interactions that are dependent on ubiquinone. These discoveries are expanding our understanding of the diverse functions of this versatile molecule.
Ubiquinone acts as an electron acceptor for several mitochondrial inner membrane dehydrogenases, which are linked to metabolic pathways such as pyrimidine (B1678525) synthesis, fatty acid oxidation, and amino acid metabolism. This highlights the integration of ubiquinone into the broader metabolic network of the cell.
Recent studies have identified new ubiquinone-binding proteins (UBPs) that are not part of the traditional respiratory complexes. The identification and characterization of these proteins are providing important clues for understanding the metabolic pathways involving ubiquinones. Computational methods are being developed to identify UBPs, which will aid in annotating protein functions and providing insights into pathways associated with ubiquinones.
One area of active research is the role of ubiquinone in ferroptosis, a form of iron-dependent programmed cell death. This process is linked to the accumulation of lipid peroxides, and ubiquinone, as a lipid-soluble antioxidant, is thought to play a protective role.
Development of Innovative Analytical and Imaging Techniques for Ubiquinone Metabolomics
The study of ubiquinone and its various forms within the cell, known as ubiquinone metabolomics, requires sophisticated analytical techniques. Due to the complexity of the metabolome, no single analytical platform can detect all metabolites in a biological sample. Therefore, a combination of modern instrumental analytical approaches is often used.
Innovations in mass spectrometry (MS) and chromatography have been pivotal in advancing our ability to detect and quantify ubiquinones and their redox states. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are used for the precise quantification of different ubiquinone species.
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for studying the biosynthesis pathways of ubiquinone by analyzing its metabolic intermediates. Furthermore, redox-sensitive detection methods are employed to analyze the ratio of the oxidized to the reduced form of ubiquinone, which is a key indicator of oxidative stress and mitochondrial function.
| Analytical Technique | Application in Ubiquinone Metabolomics | Strengths |
| HPLC-MS | Precise quantification of CoQ10 and CoQ9, redox state analysis. | High precision and accuracy for targeted analysis. |
| UPLC-MS | Comprehensive profiling of all ubiquinone variants in a sample. | High resolution and sensitivity for broad spectrum analysis. |
| GC-MS | Analysis of intermediates in ubiquinone biosynthesis pathways. | Ideal for studying metabolic pathways and intermediates. |
| Redox-Sensitive Detection | Analysis of ubiquinone redox states to assess mitochondrial function. | Provides insights into oxidative stress and cellular redox status. |
| Isotope Labeling | Measurement of ubiquinone turnover rates and metabolic dynamics. | Allows for the precise tracking of metabolic fluxes. |
Computational Modeling and Structural Biology Approaches for Ubiquinone and Associated Enzymes
Computational modeling and structural biology have become indispensable tools for investigating the intricate interactions between ubiquinone and its associated enzymes. These approaches provide detailed insights into the molecular mechanisms that govern ubiquinone's function.
Molecular dynamics simulations, a key computational technique, allow researchers to study the dynamic behavior of ubiquinone within the lipid membrane and its binding to proteins. This can help to understand how ubiquinone moves through the mitochondrial membrane and interacts with the respiratory complexes.
Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of large protein complexes. This has been instrumental in visualizing the binding of ubiquinone to mitochondrial complex I, providing a structural basis for its electron and proton transfer functions.
Computational methods are also being used to predict ubiquinone-binding proteins and to model the interactions between ubiquinone and its binding sites on these proteins. This can help to identify novel ubiquinone-dependent pathways and to understand the molecular basis for the specificity of these interactions.
Exploration of Rare or Engineered Ubiquinone Congeners for Fundamental Biochemical Insights
The study of rare or engineered ubiquinone congeners, which are structurally similar molecules, offers a powerful approach to gaining fundamental insights into the biochemistry of ubiquinone. By systematically modifying the structure of the ubiquinone molecule, researchers can probe the specific roles of different parts of the molecule in its function.
For example, altering the length of the isoprenoid tail can affect the molecule's hydrophobicity and its interaction with the lipid membrane. This can provide information about the optimal tail length for efficient electron transport and antioxidant activity.
The diversification of ubiquinone biosynthesis has been studied through gene duplications, transfers, losses, and parallel evolution. In some bacterial species and in eukaryotes, an iron-dependent hydroxylase called Coq7 is known to hydroxylate C6 instead of UbiF. In total, six enzymes, referred to as UQ-hydroxylases, are involved in the three hydroxylation steps of the O2-dependent UQ biosynthetic pathway.
By introducing engineered ubiquinone congeners into cellular systems, it is possible to dissect the specific requirements for ubiquinone in different pathways. This approach can help to identify the key structural features of the ubiquinone molecule that are recognized by different enzymes and binding proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
